molecular formula C14H22O2S B5124602 1-Methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene

1-Methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene

Cat. No.: B5124602
M. Wt: 254.39 g/mol
InChI Key: HXDIHOQGOXGNQU-UHFFFAOYSA-N
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Description

1-Methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound characterized by its unique structure, which includes a methoxy group and a propan-2-ylsulfanylbutoxy group attached to a benzene ring

Properties

IUPAC Name

1-methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2S/c1-12(2)17-11-7-6-10-16-14-9-5-4-8-13(14)15-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDIHOQGOXGNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxy-2-bromobenzene with 4-propan-2-ylsulfanylbutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

1-Methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene exerts its effects involves interactions with specific molecular targets. For instance, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the propan-2-ylsulfanylbutoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-Methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene can be compared with other similar compounds, such as:

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar methoxy group but differs in the nature of the substituent attached to the benzene ring.

    4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Another related compound with a methoxy group and a sulfonamide substituent.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

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